4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Description
4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N6O4S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
- Synthesis of Sulfonamide Derivatives : Research includes the synthesis of new benzenesulfonamide derivatives, exploring their potential as inhibitors for various enzymes and their cytotoxic activities. For example, studies have synthesized derivatives demonstrating significant carbonic anhydrase (CA) inhibitory activities and potential anti-tumor properties (Gul et al., 2016; Tuğrak et al., 2020).
Anticancer and Enzyme Inhibition
- Potential in Cancer Therapy : Certain benzenesulfonamide derivatives have shown promising anticancer activities in preclinical studies. For instance, modifications of these compounds have led to notable cytotoxic effects against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Küçükgüzel et al., 2013; Balandis et al., 2021).
Molecular Docking and SAR Studies
- Molecular Docking and SAR : Synthesis and evaluation of benzenesulfonamide-substituted compounds have also been paired with molecular docking and quantitative structure-activity relationship (QSAR) studies. These investigations help understand the molecular basis of the compounds' activities and guide the design of more potent and selective drug candidates (Tomorowicz et al., 2020).
Enzyme Inhibition for Drug Discovery
- Enzyme Inhibition : The inhibition of enzymes like carbonic anhydrase and kynurenine 3-hydroxylase by benzenesulfonamide derivatives has been a focus of research, indicating potential applications in treating conditions like glaucoma, pain, and disorders related to abnormal enzyme activity (Gul et al., 2016; Röver et al., 1997).
properties
IUPAC Name |
4-[4,7,8-trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)15-6-8-16(9-7-15)32(22,30)31/h6-9,12H,10-11H2,1-5H3,(H2,22,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWVHURSGZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42503978 |
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